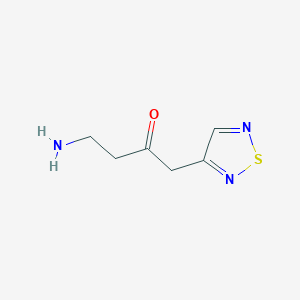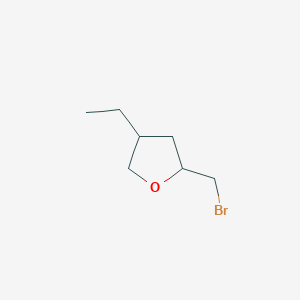![molecular formula C6H12N4O2S B13187478 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide typically involves the use of “click” chemistry, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high yield and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high purity and yield. The use of aqueous medium and environmentally benign solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: The triazole ring can participate in various substitution reactions, often facilitated by the presence of electron-withdrawing or electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide is studied for its potential as an enzyme inhibitor. It has shown moderate inhibition potential against carbonic anhydrase-II, an enzyme involved in various physiological processes .
Medicine: The compound’s potential as a pharmaceutical agent is being explored. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Industry: In industrial applications, the compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. The triazole ring plays a crucial role in this binding process, often forming hydrogen bonds and other interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound without additional functional groups.
1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanesulfonamide: A similar compound with a different triazole ring structure.
1-phenyl-N-[2-(propan-2-yl)phenyl]methanesulfonamide: Another sulfonamide derivative with a phenyl group.
Uniqueness: The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide lies in its specific triazole ring structure and the presence of the sulfonamide group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H12N4O2S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H12N4O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3,(H2,7,11,12) |
InChI Key |
VCMYOFKIGLHVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
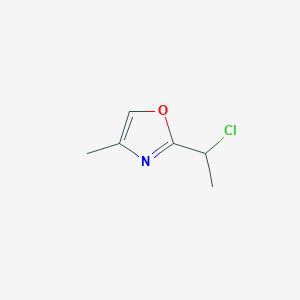
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
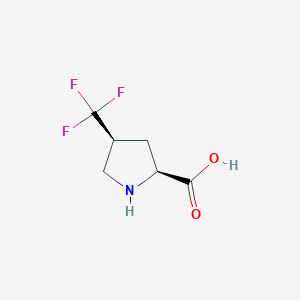
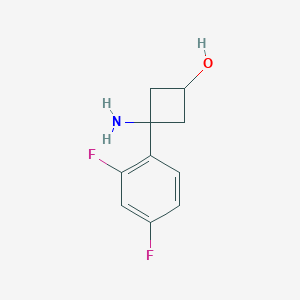
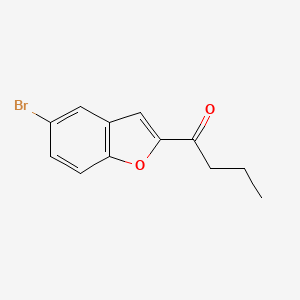
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)

![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
